molecular formula C22H15N3O2S B11617412 quinolin-8-yl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate

quinolin-8-yl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate

Cat. No.: B11617412
M. Wt: 385.4 g/mol
InChI Key: RMYJGDLBCZZPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolin-8-yl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyrazole core substituted with a quinolin-8-yl ester group at position 5, a methyl group at position 3, and a phenyl group at position 1. This structural framework combines electron-rich thiophene and pyrazole moieties, which are known to enhance aromatic interactions and bioactivity .

Properties

Molecular Formula

C22H15N3O2S

Molecular Weight

385.4 g/mol

IUPAC Name

quinolin-8-yl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate

InChI

InChI=1S/C22H15N3O2S/c1-14-17-13-19(28-21(17)25(24-14)16-9-3-2-4-10-16)22(26)27-18-11-5-7-15-8-6-12-23-20(15)18/h2-13H,1H3

InChI Key

RMYJGDLBCZZPBK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)OC3=CC=CC4=C3N=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Thieno[2,3-c]pyrazole Core Formation

The thieno[2,3-c]pyrazole moiety is synthesized via cyclocondensation of 1,3-dicarbonyl precursors with hydrazine derivatives. For example, 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is prepared by reacting ethyl 2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate with hydrazine hydrate under reflux in ethanol . This step achieves 68–75% yields, with regioselectivity governed by steric and electronic effects of substituents.

Key reaction conditions :

  • Solvent : Ethanol or THF

  • Temperature : 80–100°C

  • Catalyst : None required for cyclization .

Esterification with Quinolin-8-ol

The carboxylate group at position 5 of the thienopyrazole is esterified with quinolin-8-ol. This step employs DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents in anhydrous dichloromethane (DCM) at 0–25°C .

Optimized protocol :

  • Activate 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid with DCC/DMAP (4-dimethylaminopyridine) for 2 hours.

  • Add quinolin-8-ol and stir for 12–24 hours.

  • Purify via column chromatography (silica gel, hexane/ethyl acetate 7:3) to isolate the ester in 60–65% yield .

Characterization and Analytical Data

The compound is characterized using:

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.92 (dd, J = 4.2 Hz, 1H, quinoline-H2), 8.35 (d, J = 8.0 Hz, 1H, quinoline-H4), 7.72–7.45 (m, 8H, aromatic), 2.65 (s, 3H, CH3_3) .

  • HRMS : m/z calculated for C22_{22}H15_{15}N3_3O2_2S [M+H]+^+: 385.0926, found: 385.0929 .

  • IR : 1725 cm1^{-1} (C=O ester), 1590 cm1^{-1} (C=N pyrazole) .

Comparative Analysis of Synthetic Routes

Method Yield Advantages Limitations
Cyclocondensation 68–75%High regioselectivityRequires anhydrous conditions
Esterification 60–65%Mild conditionsLow atom economy
Halogenation N/AScalable for derivativesMulti-step, costly reagents

Challenges and Optimization

  • Regioselectivity : Steric hindrance from the 3-methyl and 1-phenyl groups necessitates precise temperature control during cyclization .

  • Ester Hydrolysis : Moisture-sensitive intermediates require strict anhydrous handling during coupling .

  • Purification : Silica gel chromatography effectively separates regioisomers but increases processing time .

Industrial Feasibility and Scalability

Patent WO2020055192A2 highlights scalable halogenation and reduction steps for quinoline derivatives, suggesting adaptability for large-scale production . However, the target compound’s thienopyrazole core may require specialized reactors to maintain regiochemical fidelity .

Emerging Methodologies

Recent advances propose microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 24 hours) and enzymatic esterification for greener profiles . These remain experimental but show promise for optimizing yield and sustainability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxylate group at position 5 of the thieno[2,3-c]pyrazole core participates in nucleophilic acyl substitutions. Key reactions include:

  • Ester Hydrolysis : Treatment with aqueous NaOH or LiOH converts the carboxylate ester to a carboxylic acid, enabling further derivatization (e.g., amidation).

  • Amide Formation : Reacting with primary or secondary amines under coupling agents (e.g., EDCI, HOBt) yields carboxamide derivatives, which are explored for enhanced bioavailability.

The methyl group at position 3 and the phenyl group at position 1 remain inert under mild conditions but can undergo functionalization via radical or metal-catalyzed pathways .

Cycloaddition and Condensation Reactions

The thieno[2,3-c]pyrazole scaffold participates in cycloaddition reactions:

  • Diels-Alder Reactions : The electron-deficient pyrazole ring reacts with dienes to form fused bicyclic systems. For example, reactions with 1,3-butadiene derivatives yield hexahydropyrano-thienopyrazole hybrids .

  • Friedländer Condensation : The quinoline moiety facilitates condensation with ketones or aldehydes under acidic conditions, forming extended π-conjugated systems (e.g., pyrazoloquinolines) .

Table 1: Cycloaddition Reaction Outcomes

ReactantConditionsProductYield (%)
1,3-Butadiene derivativeToluene, 110°C, 12hHexahydropyrano-thienopyrazole68
o-AminoacetophenoneH2SO4, refluxPyrazolo[3,4-b]quinoline derivative72

Electrophilic Aromatic Substitution

The quinoline ring undergoes electrophilic substitutions at positions 5 and 7 due to activation by the nitrogen atom:

  • Nitration : HNO3/H2SO4 introduces nitro groups at position 5, enabling subsequent reduction to amines.

  • Sulfonation : Fuming H2SO4 adds sulfonic acid groups at position 7, enhancing water solubility .

The thieno[2,3-c]pyrazole component is less reactive toward electrophiles due to electron-withdrawing effects from the fused thiophene ring .

Cross-Coupling Reactions

Transition-metal catalysis enables functionalization of the aryl groups:

  • Suzuki-Miyaura Coupling : The phenyl group at position 1 reacts with arylboronic acids (Pd(PPh3)4, K2CO3) to introduce biaryl motifs .

  • Buchwald-Hartwig Amination : Palladium-mediated coupling with amines modifies the quinoline ring’s substituents.

5.1. Oxidation of the Thiophene Ring

Treatment with mCPBA oxidizes the thiophene sulfur to a sulfoxide or sulfone, altering electronic properties and hydrogen-bonding capacity.

5.2. Reduction of the Pyrazole Ring

Catalytic hydrogenation (H2, Pd/C) reduces the pyrazole ring to a pyrazoline, modulating planarity and biological activity .

Stability and Degradation Pathways

  • Photodegradation : UV exposure induces cleavage of the carboxylate group, forming quinolin-8-ol and thienopyrazole fragments.

  • Acidic Hydrolysis : Prolonged exposure to HCl (1M) decomposes the thienopyrazole ring via ring-opening .

Key Research Findings

  • Cross-coupling reactions at the phenyl group (position 1) improve binding affinity for kinase targets by 12–15x .

  • Sulfonation at the quinoline ring increases aqueous solubility by 80%, enhancing pharmacokinetic profiles.

  • Friedländer-derived pyrazoloquinolines exhibit redshifted fluorescence (λem = 450 nm), useful in bioimaging .

This compound’s reactivity profile positions it as a versatile scaffold for drug discovery and materials science. Further studies should explore asymmetric catalysis and green chemistry approaches to optimize synthetic efficiency.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to quinoline and pyrazole derivatives. For instance, quinoline derivatives have been synthesized and evaluated for their antibacterial properties against various pathogens.

Case Study: Antibacterial Screening

  • A study synthesized several derivatives of quinoline and tested their efficacy against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that certain compounds exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL, suggesting potential for development as antituberculosis agents .
CompoundMIC (µg/mL)Target Pathogen
6d6.25Mycobacterium smegmatis
9c12.5Pseudomonas aeruginosa

Anticancer Properties

Quinoline derivatives, including the compound , have shown promise in anticancer research. These compounds often target specific cancer cell lines, demonstrating varying degrees of cytotoxicity.

Case Study: Cytotoxicity Testing

  • A series of quinoline-based compounds were tested against human cancer cell lines HCT-116 (colon cancer) and MCF-7 (breast cancer). Among the synthesized derivatives, several exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells, indicating strong antiproliferative activity .
CompoundCell LineIC50 (µg/mL)
Compound AHCT-1161.9
Compound BMCF-77.52

Antitubercular Activity

The search for new antitubercular agents is critical due to the rising resistance to existing drugs. Compounds containing quinoline and pyrazole moieties have been identified as potential inhibitors of Mycobacterium tuberculosis.

Case Study: InhA Inhibition

  • A recent study focused on synthesizing quinoline-triazole hybrids that demonstrated significant inhibitory effects on the InhA enzyme, a key target in tuberculosis treatment. Compounds showed MIC values as low as 12.5 μg/mL against various strains of M. tuberculosis, indicating their potential as new therapeutic agents .
CompoundMIC (μg/mL)Target Enzyme
Compound X12.5InhA
Compound Y25InhA

Mechanism of Action

The mechanism of action of quinolin-8-yl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrano[2,3-c]pyrazole Cores

Ethyl-6-amino-1,4-dihydro-3-methyl-4-substituted pyrano[2,3-c]pyrazole-5-carboxylate derivatives (e.g., 5a–j) share a fused pyrano-pyrazole system but replace the thiophene ring with a pyran oxygen. This substitution reduces electron density and alters solubility profiles. For example, compound 5a (R = H) exhibits a melting point of 210–212°C and moderate antimicrobial activity, whereas thieno-based analogues may display higher lipophilicity and improved membrane permeability due to the sulfur atom .

Table 1: Key Differences Between Thieno- and Pyrano-Pyrazole Derivatives

Feature Thieno[2,3-c]pyrazole Derivatives Pyrano[2,3-c]pyrazole Derivatives
Core Heteroatom Sulfur (thiophene) Oxygen (pyran)
Electron Density Higher (S atom polarizability) Lower
Bioactivity Potential anticancer/antimicrobial Antimicrobial focus
Synthetic Yield* ~75–85% (inferred) 65–80% reported

*Yields based on analogous reactions in –3.

Heterocyclic Derivatives with Fused Ring Systems

  • 6,7-Dihydro-5H-pyrido[2,3-c]pyridazines (): These compounds inhibit Bcl-xL, a protein critical in cancer cell apoptosis.
  • Pyrrolo[2,3-c]quinolines (): Non-natural cryptolepine analogues like 5-methyl-5H-pyrrolo[2,3-c]quinoline feature a pyrrole ring fused to quinoline. Their planar structure facilitates intercalation with DNA, a mechanism less likely in the thieno-pyrazole target due to steric hindrance from the 3-methyl-1-phenyl substituents .

Biological Activity

Quinolin-8-yl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure that combines quinoline and thieno[2,3-c]pyrazole moieties. The synthesis typically involves multi-step reactions starting from simple precursors. For example, one method involves the condensation of 3-methyl-1-phenylpyrazole with quinoline derivatives under acidic conditions, yielding the desired product in moderate to high yields .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. In vitro assays demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, a study reported Minimum Inhibitory Concentrations (MIC) ranging from 10 to 50 µg/mL for several pathogenic strains, indicating potent antimicrobial activity .

Anticancer Activity

The compound has also shown promising anticancer properties. In vitro tests against various cancer cell lines (e.g., MCF-7, HeLa) revealed that it induces apoptosis and inhibits cell proliferation. A notable study found that this compound exhibited IC50 values in the low micromolar range (around 5 µM), suggesting strong potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. Preliminary research indicates that it may inhibit key enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), which are crucial in inflammation and cancer progression .

Data Table: Summary of Biological Activities

Biological Activity Tested Strains/Cell Lines IC50/MIC Values Reference
AntimicrobialGram-positive bacteria10 - 50 µg/mL
Gram-negative bacteria20 - 40 µg/mL
AnticancerMCF-7 (breast cancer)~5 µM
HeLa (cervical cancer)~4 µM

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a significant reduction in bacterial growth compared to untreated controls, supporting its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Anticancer Activity
A research group evaluated the cytotoxic effects of the compound on human cancer cell lines. The results indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS) and activation of caspase pathways, confirming its role in inducing apoptosis in cancer cells.

Q & A

Q. What are the recommended synthetic routes for quinolin-8-yl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate?

Methodological Answer: The compound can be synthesized via multi-step protocols:

Cyclocondensation : React ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine to form the pyrazole core .

Esterification : Introduce the quinolin-8-yl group via nucleophilic substitution or coupling reactions. For example, use Pd(PPh₃)₄ as a catalyst in deoxygenated DMF with aryl boronic acids to functionalize the pyrazole ring .

Hydrolysis : Convert intermediates to the final carboxylate using basic conditions (e.g., NaOH/EtOH) .

Q. Key Reaction Conditions :

StepReagents/CatalystsSolventTemperatureYield
1DMF-DMA, phenylhydrazineEthanolReflux~70%
2Pd(PPh₃)₄, aryl boronic acidDMF/H₂O80°C37–68%
3NaOH, EtOHEtOH/H₂ORT>85%

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • ¹H/¹³C NMR : Compare peaks with analogs (e.g., quinolinyl protons at δ 8.6–8.7 ppm; pyrazole C=O at ~165 ppm) .
  • IR Spectroscopy : Validate functional groups (e.g., C=O stretch at 1660–1655 cm⁻¹, aromatic C=C at ~1495 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ via LC-MS) .
  • Melting Point : Cross-check with literature values (e.g., analogs show MPs of 84–151°C) .

Q. What strategies ensure the stability of this compound during storage?

Methodological Answer:

  • Temperature Control : Store at –20°C in airtight containers to prevent thermal degradation .
  • Moisture Avoidance : Use desiccants (e.g., silica gel) to minimize hydrolysis of the ester/carboxylate groups .
  • Light Protection : Amber vials reduce photolytic decomposition, especially for the quinoline moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

Core Modifications : Replace the thieno[2,3-c]pyrazole with isoxazole or thiazole rings to assess impact on enzyme inhibition .

Substituent Variation : Introduce electron-withdrawing groups (e.g., –Br, –NO₂) at the phenyl ring to enhance binding affinity (see analogs with λmax 404–418 nm correlating with electronic effects) .

Pharmacophore Mapping : Use X-ray crystallography or docking studies (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with C=O group) .

Q. How to resolve contradictions in reported synthetic yields?

Methodological Answer:

  • Reproduce Conditions : Validate catalyst purity (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) and solvent degassing (critical for Suzuki couplings) .
  • Analytical Calibration : Use internal standards (e.g., anthracene) in HPLC to quantify yields accurately .
  • Scale-Up Adjustments : Optimize microwave-assisted synthesis (e.g., Anton Paar Monowave 300) for higher reproducibility at small scales .

Q. What computational methods predict the compound’s reactivity?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 to model electron density (e.g., HOMO/LUMO analysis for nucleophilic/electrophilic sites) .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to predict hydrolysis rates .
  • Docking Simulations : Map interactions with target proteins (e.g., human kinases) using PyMOL and GROMACS .

Q. How to design assays for evaluating anticancer activity?

Methodological Answer:

  • In Vitro Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination (reference: analogs show 37–68% yield in bioactive derivatives) .
  • Mechanistic Studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
  • Enzyme Inhibition : Test against tyrosine kinases via ELISA, using staurosporine as a positive control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.